molecular formula C8H8BrClO3S B13882475 5-Bromo-2-chlorobenzyl methanesulfonate

5-Bromo-2-chlorobenzyl methanesulfonate

Cat. No.: B13882475
M. Wt: 299.57 g/mol
InChI Key: PQSAPINWQVFCSQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzyl methanesulfonate: is an organic compound with the molecular formula C8H8BrClO3S and a molecular weight of 299.57 g/mol . It is a derivative of benzyl alcohol, where the benzyl group is substituted with bromine and chlorine atoms, and the hydroxyl group is replaced by a methanesulfonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chlorobenzyl methanesulfonate typically involves the reaction of 5-Bromo-2-chlorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorobenzyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The bromine and chlorine substituents can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products:

    Nucleophilic substitution: The major products are the corresponding substituted benzyl derivatives, such as benzyl azides, benzyl thiols, and benzyl ethers.

    Oxidation and reduction: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 5-Bromo-2-chlorobenzyl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and functional group compatibility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzyl methanesulfonate primarily involves its ability to act as an alkylating agent. The methanesulfonate ester group is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. This property enables it to modify nucleophilic sites on biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids .

Comparison with Similar Compounds

    5-Bromo-2-chlorobenzyl alcohol: This compound is structurally similar but lacks the methanesulfonate ester group.

    5-Bromo-2-chlorobenzyl chloride: This compound has a chloride group instead of the methanesulfonate ester. It is also used as an intermediate in organic synthesis.

Uniqueness: 5-Bromo-2-chlorobenzyl methanesulfonate is unique due to the presence of both bromine and chlorine substituents on the benzyl ring, combined with the methanesulfonate ester group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate for various chemical transformations.

Properties

Molecular Formula

C8H8BrClO3S

Molecular Weight

299.57 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)methyl methanesulfonate

InChI

InChI=1S/C8H8BrClO3S/c1-14(11,12)13-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

PQSAPINWQVFCSQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

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